3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,4-difluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-16-10-5-12(11-17(16)24)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGDAXHUMRGPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is an organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Structural Overview
The molecular structure of this compound features a benzofuran core, which is a fused benzene and furan ring. The presence of the difluorobenzamido group and the nitrophenyl substituent enhances the compound's reactivity and potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Difluorobenzamido, Nitrophenyl |
| Molecular Formula | C₁₅H₁₂F₂N₄O₃ |
| Molecular Weight | 340.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluorobenzamido group may facilitate hydrogen bonding with proteins or enzymes, potentially inhibiting their activity. The nitrophenyl moiety could enhance lipophilicity, allowing better membrane permeability and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, benzofuran derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related benzofuran compounds. It reported that these compounds could induce apoptosis in human cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Similar benzofuran derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like nitro and fluoro can enhance antimicrobial activity by disrupting microbial membranes or interfering with metabolic processes.
Case Study: Antimicrobial Efficacy
In a comparative study examining various benzofuran derivatives, it was found that compounds with nitro and halogen substituents exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could be critical for enhancing potency.
In Vitro Studies
In vitro studies have shown that this compound can inhibit specific enzyme activities relevant to cancer progression and microbial resistance. For instance:
- Enzyme Inhibition : Preliminary assays indicated that the compound could inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
- Microbial Assays : Disk diffusion methods demonstrated significant inhibition zones against tested bacterial strains .
Toxicity Profile
Assessing the toxicity profile is essential for any potential therapeutic agent. Initial toxicity screenings suggest that while the compound exhibits promising biological activity, further studies are required to evaluate its safety and side effects comprehensively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3,4-Dimethoxybenzamido)-N-(4-Nitrophenyl)Benzofuran-2-Carboxamide
- Key Differences : Replaces the 3,4-difluoro group with 3,4-dimethoxy substituents.
- Impact of Substituents: Methoxy groups are electron-donating, increasing electron density on the benzamido ring compared to the electron-withdrawing difluoro group.
Tacrine–Benzofuran Hybrids (Compounds 13–20, )
- Structural Features: These Alzheimer’s drug candidates combine a benzofuran-2-carboxamide scaffold with tetrahydroacridin-9-ylaminoalkyl chains.
- Comparison: The target compound lacks the tacrine moiety and instead incorporates a 4-nitrophenyl group, suggesting divergent biological targets (e.g., acetylcholinesterase inhibition vs. kinase or receptor modulation).
- Biological Activity : Tacrine hybrids exhibit acetylcholinesterase inhibition (IC₅₀: 0.2–5 µM), but the target compound’s activity remains uncharacterized .
Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)
- Structural Similarities : Shares a difluorobenzamide core but lacks the benzofuran ring and nitro group.
- Functional Differences :
- Application : Diflubenzuron is a pesticide (insect growth regulator), highlighting the versatility of difluorobenzamide derivatives in agrochemical design.
- Substituent Impact : The 2,6-difluoro configuration and 4-chlorophenyl group optimize insecticidal activity, whereas the target compound’s 3,4-difluoro and nitro groups may tailor it for mammalian targets .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- This contrasts with dimethoxy analogs, which may favor interactions with electron-rich targets .
- Lipophilicity : Fluorine substituents increase LogP compared to methoxy groups, likely improving blood-brain barrier penetration if developed for neurological applications .
Preparation Methods
Synthetic Strategies Overview
The synthesis of 3-(3,4-difluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions requiring precise control of reaction conditions and reagent selection. Based on systematic analysis of synthetic approaches for structurally related compounds, several viable routes have been identified:
Key Strategic Approaches
| Strategic Approach | Core Methodology | Advantages | Challenges |
|---|---|---|---|
| 8-Aminoquinoline Directed C–H Arylation | Palladium-catalyzed C–H functionalization followed by transamidation | Highly modular, efficient installation of C3 substituents | Requires careful optimization of reaction conditions |
| Direct Amidation Approach | Sequential amidation of 3-aminobenzofuran-2-carboxylic acid | More direct route with fewer steps | Potential regioselectivity issues, requires protecting group strategies |
| Convergent Synthesis | Formation of benzofuran core with pre-installed functional groups | Potentially more efficient | Requires complex precursor synthesis |
Based on available synthetic literature, the 8-aminoquinoline directed C–H arylation approach offers the most versatile and well-documented pathway to access complex benzofuran-2-carboxamide derivatives.
8-Aminoquinoline Directed C–H Arylation Synthetic Route
The most efficient and modular approach for synthesizing this compound involves a strategic combination of 8-aminoquinoline (8-AQ) directed C–H arylation and transamidation chemistry. This synthetic route can be divided into four main steps:
Detailed Synthetic Pathway
Step 1: Preparation of N-(quinolin-8-yl)benzofuran-2-carboxamide
The initial step involves converting commercially available benzofuran-2-carboxylic acid to its 8-aminoquinoline amide derivative:
| Reagents | Conditions | Expected Yield | Purification |
|---|---|---|---|
| Benzofuran-2-carboxylic acid (1.0 equiv) | SOCl2 (1.2 equiv), DCM, 0°C to reflux, 3h | 73-78% | Column chromatography (EtOAc/hexane) |
| 8-Aminoquinoline (1.1 equiv) | DCM, Et3N (2.0 equiv), 0°C to RT, 5h |
Step 2: C–H Arylation at C3 Position
This critical step involves palladium-catalyzed C–H arylation to install an aryl group at the C3 position:
| Reagents | Conditions | Expected Yield | Notes |
|---|---|---|---|
| N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) | CPME (0.5 M), 110°C, 7-16h | 60-94% | Reaction time depends on aryl iodide reactivity |
| Aryl iodide (3.0 equiv) | |||
| Pd(OAc)2 (5-10 mol%) | |||
| NaOAc (1.0 equiv) | |||
| AgOAc (1.5 equiv) |
While the direct C–H arylation using 3,4-difluoroiodobenzene could potentially introduce the desired aryl group in a single step, the limited reactivity with electron-deficient aryl iodides necessitates an alternative approach.
Step 3: Introduction of 3,4-difluorobenzamido Group
For the target compound, a 3,4-difluorobenzamido group must be introduced at the C3 position. This requires:
- C–H arylation using an appropriate aryl iodide with a functional group amenable to further modification
- Transformation to introduce the 3,4-difluorobenzamido group:
| Reagents | Conditions | Expected Yield | Purification |
|---|---|---|---|
| 3-amino-N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate | DCM (0.1 M), 0°C to RT, 4h | 65-75% | Column chromatography (EtOAc/hexane gradient) |
| 3,4-difluorobenzoyl chloride (1.2 equiv) | |||
| Et3N or pyridine (2.0 equiv) |
Step 4: Transamidation with 4-nitroaniline
The final step involves replacing the 8-aminoquinoline directing group with 4-nitroaniline through a one-pot, two-step transamidation procedure:
| Reagents | Conditions | Expected Yield | Notes |
|---|---|---|---|
| 3-(3,4-difluorobenzamido)-N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) | MeCN (0.1 M), 60°C, 5h | 70-85% | One-pot procedure avoids isolation of intermediate |
| (Boc)2O (2.0 equiv), DMAP (0.1 equiv) | |||
| 4-nitroaniline (1.5 equiv) | Toluene (0.5 M), 60°C, 3-6h |
This one-pot transamidation proceeds via the intermediate N-acyl-Boc-carbamate and has been demonstrated to work efficiently for various benzofuran-2-carboxamide derivatives with different amine nucleophiles.
Optimization of Key Reaction Parameters
The C–H arylation step requires careful optimization to achieve high yields. The following parameters significantly influence reaction efficiency:
Research has shown that when using 4-iodoanisole as the arylating agent, the yield increased from 46% to 78% when toluene was replaced with CPME as the solvent. Similarly, reactions with electron-deficient aryl iodides like 1-iodo-4-nitrobenzene presented challenges, resulting in lower yields (31%), suggesting special optimization might be needed for such substrates.
Alternative Synthetic Approaches
While the 8-aminoquinoline directed C–H arylation approach represents the most well-documented route, alternative synthetic strategies can also be considered:
Direct Functionalization of 3-Aminobenzofuran-2-carboxylic Acid
This approach involves:
| Step | Reagents and Conditions | Expected Yield | Challenges |
|---|---|---|---|
| Preparation of 3-aminobenzofuran-2-carboxylic acid | Various routes from 2-hydroxybenzaldehyde derivatives | 50-65% | Multiple steps required |
| Amidation with 3,4-difluorobenzoyl chloride | 3,4-difluorobenzoyl chloride, base (Et3N), DCM, 0°C to RT | 70-80% | Regioselectivity issues possible |
| Carboxylic acid activation and coupling with 4-nitroaniline | EDC/HOBt or HATU, 4-nitroaniline, DMF, RT | 60-75% | Competition with other nucleophilic sites |
Convergent Synthesis via Benzofuran Ring Formation
A convergent approach involves forming the benzofuran core with appropriately positioned functional groups:
This approach might offer advantages for large-scale synthesis but requires careful control of regioselectivity during the cyclization step.
Purification and Characterization
Purification Strategies
The purification of this compound and its intermediates requires multiple techniques:
| Purification Method | Applicability | Conditions | Recovery |
|---|---|---|---|
| Column Chromatography | Primary purification of most intermediates | Silica gel, EtOAc/hexane gradients (typically 20% to 50% EtOAc) | 85-95% |
| Recrystallization | Highly crystalline final product and some intermediates | EtOAc/hexane or DCM/hexane | 80-90% |
| Soxhlet Extraction | For poorly soluble C–H arylation products | DCM as extraction solvent | Variable |
Research has shown that some C–H arylation products display poor solubility and may be retained on silica during initial purification attempts. In these cases, collecting the silica and subjecting it to Soxhlet extraction with DCM has proven effective.
Analytical Characterization
Comprehensive characterization of this compound requires multiple analytical techniques:
| Analytical Method | Expected Results | Information Provided |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | Complex aromatic signals (δ 7.0-8.5 ppm); distinctive NH signals (δ 10-11 ppm) | Structural confirmation, purity assessment |
| 13C NMR (100 MHz, DMSO-d6) | Carbonyl signals (δ 160-170 ppm); aromatic carbon signals (δ 110-155 ppm) | Carbon framework confirmation |
| 19F NMR | Two signals for the difluoro substituents | Position and environment of fluorine atoms |
| HRMS | [M+H]+ peak at m/z 438.0845 | Molecular formula confirmation |
| IR (KBr) | Strong bands for C=O stretching (1650-1680 cm-1); N-H stretching (3300-3400 cm-1) | Functional group verification |
| HPLC | Single peak at appropriate retention time | Purity assessment (>95% purity target) |
Technical Challenges and Solutions
The synthesis of this compound presents several technical challenges that require careful consideration:
Regioselectivity Control
Functional Group Compatibility
| Issue | Mitigation Strategy | Notes |
|---|---|---|
| Sensitivity of nitro group | Use mild reaction conditions in later stages | Critical for final transamidation step |
| Compatibility with fluorine substituents | Avoid strongly basic conditions | Generally good stability under used conditions |
| Amide bond formation selectivity | Optimize coupling agents and conditions | EDC/HOBt or HATU generally effective |
Scale-up Considerations
Research on similar compounds suggests several adaptations needed for larger-scale synthesis:
| Scale-up Challenge | Adaptation | Expected Impact |
|---|---|---|
| Heat transfer limitations in C–H arylation | Improved temperature control systems; potential flow chemistry approaches | More consistent yields, safer operation |
| Solvent volumes | Concentration optimization; potential solvent recycling | Cost reduction, environmental benefits |
| Purification efficiency | Development of crystallization protocols to reduce chromatography | Significant cost savings, improved throughput |
The preparation of this compound can be effectively achieved through several synthetic routes, with the 8-aminoquinoline directed C–H arylation approach offering particular advantages in terms of modularity and efficiency. This approach allows for the sequential introduction of functional groups and provides flexibility for analog synthesis.
The key synthetic steps include:
- Formation of N-(quinolin-8-yl)benzofuran-2-carboxamide
- Palladium-catalyzed C–H arylation at the C3 position
- Introduction of the 3,4-difluorobenzamido group
- Transamidation with 4-nitroaniline via a one-pot, two-step procedure
While challenges exist in terms of regioselectivity, functional group compatibility, and purification, these can be addressed through careful optimization of reaction conditions and purification strategies. The successful synthesis of this compound opens avenues for investigating its potential applications in medicinal chemistry and materials science.
Q & A
Q. How can crystallography resolve ambiguous NMR assignments for stereoisomers?
- Protocol :
Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) .
Refinement : Resolve disorder using SHELXL and validate via R-factor analysis (< 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
